molecular formula C9H13NOS B2873385 2-Phenylmethanesulfinylethan-1-amine CAS No. 30491-32-8

2-Phenylmethanesulfinylethan-1-amine

Cat. No.: B2873385
CAS No.: 30491-32-8
M. Wt: 183.27
InChI Key: TXOQYDGOZNSRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylmethanesulfinylethan-1-amine is a chemical compound with the molecular formula C_8H_9NO_2S It is characterized by a phenyl group attached to a methanesulfinyl group, which is further connected to an ethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylmethanesulfinylethan-1-amine typically involves the oxidation of 2-phenylethan-1-amine using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylmethanesulfinylethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: Further oxidation of the sulfinyl group can lead to the formation of sulfone derivatives.

  • Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.

  • Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

  • Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

  • Substitution: Alkyl halides, strong bases, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: 2-Phenylmethanesulfonyl-ethan-1-amine.

  • Reduction: 2-Phenylmethanesulfanyl-ethan-1-amine.

  • Substitution: Various alkylated derivatives of this compound.

Scientific Research Applications

2-Phenylmethanesulfinylethan-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Phenylmethanesulfinylethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent bonding or non-covalent interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

2-Phenylmethanesulfinylethan-1-amine is unique due to its specific structural features. Similar compounds include:

  • 2-Methylsulfinylethan-1-amine: Lacks the phenyl group, resulting in different chemical properties.

  • 2-Phenylmethanesulfonylethan-1-amine: Contains a sulfonyl group instead of a sulfinyl group, leading to different reactivity.

  • 2-Phenylethan-1-amine: Does not have the sulfinyl group, altering its chemical behavior.

Properties

IUPAC Name

2-benzylsulfinylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c10-6-7-12(11)8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQYDGOZNSRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30491-32-8
Record name 2-phenylmethanesulfinylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.